Cinnamaldehyde, (p-tolylsulfonyl)hydrazone
Description
Overview of Tosylhydrazones as Functional Organic Compounds
Tosylhydrazones are a class of organic compounds characterized by the functional group RR'C=N-NHTs, where Ts represents a tosyl (p-tolylsulfonyl) group. erowid.org They are synthetically accessible through the condensation reaction of an aldehyde or a ketone with p-toluenesulfonylhydrazide (also known as tosylhydrazine). erowid.orgarchive.org These compounds are typically stable, crystalline solids, which makes them convenient to handle and store. archive.org
In contemporary organic synthesis, tosylhydrazones are highly valued as versatile and multifaceted building blocks. mdma.ch They serve as stable precursors to diazo compounds, which can be generated in situ under basic conditions. archive.org This reactivity is harnessed in a multitude of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. archive.orgmdma.ch Tosylhydrazones are central to several classic named reactions, such as the Shapiro reaction, which converts them into alkenes using strong bases like organolithium reagents, and the related Bamford-Stevens reaction. erowid.orgchem960.com Furthermore, their ability to generate metal carbene intermediates when treated with transition metals has led to their widespread use in catalytic processes like cyclopropanations, epoxidations, and various cross-coupling reactions. erowid.orggnu-darwin.org They can also be reduced to yield the corresponding alkanes. erowid.org
Contextualization of Cinnamaldehyde (B126680) Derivatives in Chemical Research
Cinnamaldehyde, the parent aldehyde of the titular compound, is an α,β-unsaturated aromatic aldehyde that is the primary component responsible for the characteristic flavor and aroma of cinnamon. First isolated in 1834, it is a naturally occurring phenylpropanoid with a structure that has served as a valuable template in chemical research.
The chemical structure of cinnamaldehyde, featuring a reactive aldehyde group conjugated with a carbon-carbon double bond and a phenyl ring, makes it a prime candidate for derivatization. Researchers have developed numerous cinnamaldehyde derivatives to explore and enhance its significant biological activities, which include antibacterial, antifungal, anti-inflammatory, and antioxidant properties. The synthesis of derivatives is often aimed at improving properties such as activity or overcoming limitations like poor water solubility. The aldehyde function readily reacts to form various new compounds, with hydrazones being a prominent class. Specifically, acyl hydrazone derivatives of cinnamaldehyde have demonstrated potential as antimalarial and antibiotic agents, highlighting the value of this scaffold in medicinal chemistry research.
Historical Development and Significance of Research on Cinnamaldehyde, (p-tolylsulfonyl)hydrazone
The study of tosylhydrazones dates back more than a century, with foundational reactions like the Bamford-Stevens and Shapiro reactions being established in 1952 and 1967, respectively. chem960.com Within this broader history, this compound (CAS Number: 7318-33-4) has been utilized as a substrate in specific synthetic transformations.
A significant research finding involving this specific compound was reported in a 1978 study on the reductive deoxygenation of carbonyl tosylhydrazones. In this research, this compound served as the starting material for a reduction reaction using sodium borohydride (B1222165) in acetic acid. This method provided a convenient alternative to other hydride reagents for converting the tosylhydrazone into an alkene. The reaction demonstrated the "alkene walk" phenomenon, where the double bond migrates to the position previously occupied by the carbonyl group. mdma.ch The reaction yielded (E)-1-Phenyl-1-propene, showcasing a specific and useful transformation of the cinnamaldehyde scaffold via its tosylhydrazone derivative. mdma.ch The melting point of the crystalline this compound has been reported to be 158-159 °C. erowid.org
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 4-methyl-N'-[(E)-3-phenylprop-2-enylidene]benzenesulfonohydrazide | |
| CAS Number | 7318-33-4 | |
| Molecular Formula | C₁₆H₁₆N₂O₂S | |
| Molar Mass | 300.4 g/mol | |
| Melting Point | 158-159 °C | erowid.org |
Table 2: Research Findings on the Reaction of this compound
| Reactant | Reagents | Product | Yield | Reference |
|---|
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-14-9-11-16(12-10-14)21(19,20)18-17-13-5-8-15-6-3-2-4-7-15/h2-13,18H,1H3/b8-5+,17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJCQVMWEPIPJX-WUSSVBECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7318-33-4 | |
| Record name | Cinnamaldehyde tosylhydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-METHYL-N'-(3-PHENYL-2-PROPENYLIDENE)BENZENESULFONOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Cinnamaldehyde, P Tolylsulfonyl Hydrazone
Direct Condensation Approaches for Tosylhydrazone Formation
The most common method for synthesizing Cinnamaldehyde (B126680), (p-tolylsulfonyl)hydrazone is through the direct condensation of cinnamaldehyde with p-toluenesulfonyl hydrazide. wikipedia.orgwikipedia.org This reaction involves the formation of a carbon-nitrogen double bond, creating the hydrazone functional group.
Conventional Reaction Conditions for Cinnamaldehyde, (p-tolylsulfonyl)hydrazone Synthesis
Traditionally, the synthesis of tosylhydrazones like this compound is carried out in a suitable solvent, often an alcohol such as ethanol (B145695). wikipedia.orgmdpi.com The reaction typically involves mixing the aldehyde and p-toluenesulfonyl hydrazide, sometimes with the aid of an acid catalyst like hydrochloric acid to facilitate the dehydration process. wikipedia.org The mixture is often heated to reflux to drive the reaction to completion. mdpi.com Following the reaction, the product, which is often a solid, can be isolated by filtration and purified by recrystallization. mdpi.comketonepharma.com
For example, a general procedure involves dissolving equimolar amounts of cinnamaldehyde and p-toluenesulfonyl hydrazide in ethanol and heating the mixture under reflux for a specified period. mdpi.com The resulting this compound precipitates upon cooling and can be collected.
Exploration of Catalytic and Solvent-Free Methods in Hydrazone Preparation
In recent years, more environmentally friendly and efficient methods for tosylhydrazone synthesis have been developed. These include catalytic and solvent-free approaches.
Solvent-free synthesis, often employing a grinding technique, has emerged as a rapid and green alternative. nih.gov In this method, the aldehyde and p-toluenesulfonyl hydrazide are ground together in a mortar and pestle at room temperature. nih.gov This technique has been shown to produce N-tosylhydrazones in excellent yields within a very short reaction time, sometimes as little as one minute. nih.gov The workup is often simple, involving washing the solid product with a non-polar solvent like petroleum ether. nih.gov
Catalytic methods have also been explored to improve reaction efficiency. While traditional methods may use stoichiometric amounts of acid catalysts, newer approaches focus on using smaller, catalytic amounts of promoters. For instance, Cs2CO3 has been used as a base to facilitate the formation of tosylhydrazones, which can then be used in subsequent reactions without isolation. organic-chemistry.org Copper-catalyzed reactions of N-tosylhydrazones have also been reported, highlighting the versatility of these compounds in further synthetic transformations. acs.orgacs.org
Table 1: Comparison of Synthetic Methodologies for Tosylhydrazone Formation
| Methodology | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Conventional | Reflux in solvent (e.g., ethanol), optional acid catalyst. wikipedia.orgmdpi.com | Well-established, reliable. | Often requires heating, longer reaction times, and use of organic solvents. |
| Solvent-Free | Grinding of reactants at room temperature. nih.gov | Environmentally friendly, rapid, simple workup, high yields. nih.gov | May not be suitable for all substrates. |
| Catalytic | Use of catalysts like Cs2CO3 or copper salts. organic-chemistry.orgacs.orgacs.org | Milder conditions, potential for one-pot reactions. organic-chemistry.org | Catalyst may need to be removed from the final product. |
Synthesis of Key Precursors: p-Toluenesulfonyl Hydrazide and Cinnamaldehyde
The synthesis of this compound relies on the availability of its two key precursors: p-toluenesulfonyl hydrazide and cinnamaldehyde.
p-Toluenesulfonyl Hydrazide (TsNHNH2) is typically prepared by the reaction of p-toluenesulfonyl chloride with hydrazine (B178648) hydrate (B1144303). wikipedia.orgketonepharma.comorgsyn.org The reaction is often carried out in a solvent like tetrahydrofuran (B95107) at a controlled temperature. orgsyn.org The product is a white solid that can be purified by recrystallization. ketonepharma.comorgsyn.org
Cinnamaldehyde (C6H5CH=CHCHO) , a naturally occurring compound, is most economically obtained through steam distillation of cinnamon bark oil. wikipedia.orgchemicalbook.com Laboratory synthesis is also possible, with one of the earliest methods being the aldol (B89426) condensation of benzaldehyde (B42025) and acetaldehyde. wikipedia.orggoogle.com This reaction is typically performed in the presence of a base. youtube.com
Optimization Strategies for Reaction Yields and Purity of this compound
Optimizing the yield and purity of this compound involves careful control of reaction parameters.
Stoichiometry: Using a close to 1:1 molar ratio of cinnamaldehyde to p-toluenesulfonyl hydrazide is crucial. An excess of the hydrazide can complicate purification as it may have a similar polarity to the product, making separation by chromatography challenging. reddit.com
Reaction Time and Temperature: Monitoring the reaction by techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time to ensure complete conversion without the formation of byproducts. nih.govorgsyn.org While some methods require heating, solvent-free grinding can be completed at room temperature in minutes. nih.gov
Purification: Recrystallization from a suitable solvent, such as ethanol or methanol, is a common and effective method for purifying the final product. ketonepharma.com Washing the crude product with a non-polar solvent can also help remove unreacted starting materials. nih.gov For reactions where byproducts are formed, column chromatography may be necessary. researchgate.net
Stereochemical Control and Isomer Formation in Cinnamaldehyde Tosylhydrazone Synthesis
The synthesis of this compound can lead to the formation of stereoisomers. Cinnamaldehyde itself exists predominantly as the trans (E) isomer. wikipedia.org The resulting tosylhydrazone has a C=N double bond, which can also exist as E/Z isomers.
The geometry of the final product is influenced by the stereochemistry of the starting cinnamaldehyde and the reaction conditions. The condensation reaction typically preserves the (E)-configuration of the cinnamaldehyde backbone. However, the newly formed C=N bond can potentially lead to a mixture of (E)- and (Z)-isomers with respect to the tosylhydrazone functionality. reddit.com The formation of a single isomer or a mixture of isomers can depend on factors such as the solvent, temperature, and any catalysts used. The (E,E)-isomer is generally the expected and more stable product. nih.gov
Studies on related acylhydrazones have shown that E/Z isomerization can be influenced by factors such as intramolecular hydrogen bonding and electronic and steric effects. nih.gov While specific studies on the stereochemical control of this compound are not abundant, the principles of hydrazone formation suggest that the (E,E)-isomer would be the major product under thermodynamic control.
Chemical Reactivity and Mechanistic Pathways of Cinnamaldehyde, P Tolylsulfonyl Hydrazone
Reductive Transformations of the Hydrazone Moiety
The tosylhydrazone group can be reduced through several methodologies to yield different products, most notably alkenes or the corresponding saturated tosylhydrazine derivatives.
The Wolff-Kishner reduction and its variants are classical methods for converting carbonyl groups to methylene (B1212753) groups via a hydrazone intermediate. wikipedia.orgorganic-chemistry.org When applied to tosylhydrazones of α,β-unsaturated aldehydes like cinnamaldehyde (B126680), the reaction typically leads to a reduced and rearranged alkene product. The reduction of cinnamaldehyde tosylhydrazone with reagents like sodium cyanoborohydride (NaCNBH₃) results in the formation of 3-phenylpropene. yale.edu
The mechanism for this transformation in α,β-unsaturated tosylhydrazones has been a subject of study. One proposed pathway involves the 1,2-hydride delivery to the imine carbon, forming an allylic diimide intermediate. yale.edu This intermediate then undergoes a rearrangement, possibly through a pericyclic reaction, to deliver a hydrogen to the β-carbon and extrude nitrogen gas, yielding the final alkene product with a migrated double bond. yale.edu This contrasts with the typical Wolff-Kishner reduction of saturated ketones, which proceeds under harsh basic conditions to form an alkane. wikipedia.orgmasterorganicchemistry.com The use of tosylhydrazide in place of hydrazine (B178648) allows for significantly milder reaction conditions. masterorganicchemistry.com
Beyond the direct conversion to alkenes, the C=N bond of the tosylhydrazone can be selectively reduced to an N-N single bond, yielding a tosylhydrazine derivative. Various reducing agents can accomplish this transformation under mild conditions.
Metal Hydrides: Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing tosylhydrazones. wikipedia.orgyale.edu This type of reduction, sometimes known as the Caglioti reaction, can lead to the corresponding alkane under specific conditions or the saturated tosylhydrazine. yale.edu
Pyridine-Borane Complex: The use of a pyridine-borane complex offers a method for the synthesis of tosylhydrazines from tosylhydrazones. tandfonline.com
Magnesium in Methanol: A simple and convenient procedure for the reduction of the >C=N- group in tosylhydrazones involves the use of magnesium metal in methanol, which yields the corresponding tosylhydrazine in high yield. researchgate.net
| Methodology | Reagent(s) | Primary Product from Cinnamaldehyde Tosylhydrazone | Reference |
|---|---|---|---|
| Wolff-Kishner Type | NaCNBH₃ | 3-Phenylpropene | yale.edu |
| Caglioti Reaction | NaBH₄ or LiAlH₄ | Alkane or Tosylhydrazine | yale.edu |
| Selective C=N Reduction | Pyridine-Borane | N-(p-tolylsulfonyl)-N'-(3-phenylpropyl)hydrazine | tandfonline.com |
| Selective C=N Reduction | Mg / Methanol | N-(p-tolylsulfonyl)-N'-(3-phenylpropyl)hydrazine | researchgate.net |
Nucleophilic and Electrophilic Additions to Cinnamaldehyde, (p-tolylsulfonyl)hydrazone
Cinnamaldehyde tosylhydrazone possesses both electrophilic and nucleophilic sites, enabling a variety of addition reactions. The cinnamaldehyde backbone is an electrophile, susceptible to attack by nucleophiles at the imine carbon and the β-carbon of the conjugated system. nih.gov Conversely, deprotonation of the tosylhydrazone creates potent nucleophilic intermediates.
A cornerstone of its reactivity is the Shapiro reaction, which involves treating the tosylhydrazone with two equivalents of a strong organolithium base. wikipedia.orgarkat-usa.org The first equivalent deprotonates the sulfonamide nitrogen, while the second abstracts a proton from the α-carbon, creating a dianion. wikipedia.orgyoutube.com This intermediate eliminates the tosyl group and nitrogen gas to generate a vinyllithium (B1195746) species. wikipedia.orgunirioja.es This vinyllithium carbanion is a powerful nucleophile that can be trapped by a wide range of electrophiles, such as aldehydes, ketones, or other carbon electrophiles, to form new carbon-carbon bonds. unirioja.es
Furthermore, the C=N bond of the tosylhydrazone can act as an electrophile. Studies have shown that nucleophilic alkyl radicals can add to N-tosylhydrazones, although this often requires the presence of an electron-withdrawing group on the hydrazone carbon to enhance its electrophilicity. tandfonline.combham.ac.uk
Cycloaddition Reactions and Construction of Heterocyclic Systems
This compound is a valuable precursor for synthesizing various heterocyclic structures, primarily through the reactivity of its in situ-generated diazo intermediate. researchgate.netnih.gov
1,3-Dipolar Cycloadditions: The diazo compound formed from the decomposition of the tosylhydrazone salt can act as a 1,3-dipole. It readily reacts with dipolarophiles such as alkenes and alkynes in [3+2] cycloaddition reactions to construct five-membered rings like pyrazoles and pyrazolines. researchgate.netnih.gov
[2+2+1] Cycloadditions: A novel copper-catalyzed [2+2+1] cycloaddition has been developed using N-tosylhydrazones, tert-butyl nitrite, and alkenes. nih.gov This transformation proceeds through the in-situ generation of a nitronate intermediate, which then undergoes a [3+2] cycloaddition with the alkene, followed by elimination to yield highly substituted isoxazolines. nih.gov
Cyclopropanation: The diazo intermediate can be intercepted by a transition metal catalyst (e.g., rhodium or copper) to form a metal carbene. wikipedia.orgbristol.ac.uk This carbene can then react with alkenes to form cyclopropanes. wikipedia.orgbristol.ac.uk This reaction can be performed with high enantioselectivity by using chiral catalysts. bristol.ac.uk
| Cycloaddition Type | Reactants | Key Intermediate | Heterocyclic Product | Reference |
|---|---|---|---|---|
| [3+2] 1,3-Dipolar | Tosylhydrazone + Alkyne | Diazo compound | Pyrazole (B372694) | researchgate.netnih.gov |
| [2+2+1] | Tosylhydrazone + Alkene + tert-Butyl nitrite | Nitronate | Isoxazoline | nih.gov |
| N/A (Carbene Addition) | Tosylhydrazone + Alkene | Metal Carbene | Cyclopropane | wikipedia.orgbristol.ac.uk |
Generation and Reactivity of Diazo Intermediates from this compound
The most significant application of cinnamaldehyde tosylhydrazone is as a stable, solid precursor for the generation of the corresponding diazo compound, (E)-1-diazo-3-phenylprop-2-ene. This circumvents the need to handle potentially toxic and explosive diazo compounds directly. semanticscholar.orgfigshare.combristol.ac.uk The generation is typically achieved through base-induced elimination of p-toluenesulfinic acid.
The two primary methods for this transformation are the Bamford-Stevens and Shapiro reactions.
Bamford-Stevens Reaction: This reaction uses a strong base like sodium methoxide (B1231860) (NaOMe) in protic or aprotic solvents. organic-chemistry.orgjk-sci.comquimicaorganica.org The reaction proceeds through a diazo intermediate. In protic solvents, this can lead to a carbocation, while in aprotic solvents, a carbene is formed, which then rearranges to an alkene. jk-sci.comquimicaorganica.org This reaction typically yields the more thermodynamically stable (more substituted) alkene. arkat-usa.orgjk-sci.com
Shapiro Reaction: This reaction employs two equivalents of a very strong base, such as an organolithium reagent (e.g., n-BuLi), and generates a vinyllithium species via the diazo intermediate. wikipedia.orgarkat-usa.org It generally produces the less substituted (kinetically favored) alkene product. arkat-usa.org
Other methods for generating diazo intermediates from tosylhydrazones include photo-induced reactions via the excitation of the tosylhydrazone anion and vacuum pyrolysis of the corresponding tosylhydrazone salt. nih.govorgsyn.org Once generated, the diazo intermediate from cinnamaldehyde tosylhydrazone is highly reactive and can be used in various transformations, including the cycloadditions and transition-metal mediated reactions discussed elsewhere in this article. researchgate.netnih.gov
Transition Metal-Mediated Transformations Involving this compound
In recent years, N-tosylhydrazones have emerged as powerful coupling partners in a multitude of transition-metal-catalyzed reactions. researchgate.netnih.govresearchgate.net These reactions leverage the in situ formation of a diazo compound, which then serves as a carbene precursor upon reacting with a metal catalyst. nih.govresearchgate.net
The general mechanistic pathway involves the base-mediated decomposition of the tosylhydrazone to the diazo compound. This diazo compound then reacts with a low-valent transition metal catalyst (e.g., Pd(0), Rh(II), Cu(I)) to extrude dinitrogen and form a highly reactive metal-carbene intermediate. acs.orgunacademy.com This intermediate is central to a variety of bond-forming events.
Palladium-Catalyzed Cross-Coupling: Cinnamaldehyde tosylhydrazone can participate in Pd-catalyzed cross-coupling reactions with partners like aryl halides, vinyl halides, and boronic acids. acs.orgwikipedia.org The mechanism involves the formation of a palladium carbene, which undergoes migratory insertion into the Pd-aryl (or Pd-vinyl) bond, followed by β-hydride elimination to afford a new, more substituted alkene. acs.orgwikipedia.org
Rhodium and Copper-Catalyzed Reactions: Rhodium(II) and copper complexes are widely used to catalyze carbene transfer reactions. semanticscholar.orgbristol.ac.uk These include cyclopropanations of alkenes and epoxidations of aldehydes (via the formation of a sulfur ylide intermediate). wikipedia.orgbristol.ac.uk
These transition metal-mediated processes significantly expand the synthetic utility of aldehydes and ketones by converting them into versatile carbene precursors for complex bond formations. nih.gov
| Metal Catalyst | Reaction Type | Coupling Partner / Substrate | Product Type | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Cross-Coupling | Aryl/Vinyl Halides | Substituted Alkenes | acs.orgwikipedia.org |
| Palladium (Pd) | Cross-Coupling | Boronic Acids | Reductive Coupling Products | unacademy.com |
| Rhodium (Rh) | Carbene Transfer | Alkenes | Cyclopropanes | wikipedia.orgbristol.ac.uk |
| Copper (Cu) | Carbene Transfer | Alkenes | Cyclopropanes | bristol.ac.uk |
| Copper (Cu) | [2+2+1] Cycloaddition | Alkenes + tert-Butyl nitrite | Isoxazolines | nih.gov |
Coupling Reactions and Carbon-Carbon Bond Formation
The primary route for carbon-carbon bond formation involving tosylhydrazones is through their participation in transition-metal-catalyzed cross-coupling reactions. Specifically, palladium-catalyzed reactions have been extensively studied and have emerged as a powerful tool for the synthesis of substituted alkenes. semanticscholar.orgresearchgate.netwikipedia.orgresearchgate.net Although direct studies on this compound are not extensively documented in the literature, its reactivity can be confidently inferred from the well-established chemistry of other aldehyde- and ketone-derived tosylhydrazones.
The general mechanism for the palladium-catalyzed cross-coupling of a tosylhydrazone with an aryl halide begins with the in situ formation of a diazo compound from the tosylhydrazone in the presence of a base. This is followed by the formation of a palladium-carbene complex, which then undergoes migratory insertion with the aryl group from the oxidative addition complex of palladium and the aryl halide. wikipedia.org Subsequent reductive elimination yields the desired substituted alkene and regenerates the palladium catalyst. wikipedia.org A key advantage of this methodology is the ability to perform these reactions without the need for external phosphine (B1218219) ligands in many cases, which simplifies the reaction setup and purification. semanticscholar.orgresearchgate.net
A representative palladium-catalyzed cross-coupling reaction of a tosylhydrazone with an aryl halide is shown below:
General Reaction Scheme: R1R2C=NNHTs + Ar-X + Base --(Pd catalyst)--> R1R2C=CHAr + N2 + Ts-H + Base-HX
This methodology has been successfully applied to a wide range of tosylhydrazones and aryl halides, demonstrating broad functional group tolerance. For instance, functional groups such as nitriles, chlorides, and even sensitive hydroxyl and amine groups are well-tolerated under these reaction conditions. semanticscholar.orgresearchgate.net This versatility allows for the synthesis of complex molecular architectures.
| Tosylhydrazone of | Aryl Halide | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Acetophenone | 4-Iodoanisole | Pd(PPh3)2Cl2 | tert-BuOLi | 1,4-Dioxane | 1-Methoxy-4-(1-phenylethenyl)benzene | 85 |
| Cyclohexanone | 1-Bromo-4-nitrobenzene | Pd(PPh3)2Cl2 | tert-BuOLi | 1,4-Dioxane | 1-(Cyclohex-1-en-1-yl)-4-nitrobenzene | 78 |
| Benzaldehyde (B42025) | 4-Bromobenzonitrile | Pd(PPh3)2Cl2 | tert-BuOLi | 1,4-Dioxane | 4-Styrylbenzonitrile | 92 |
Based on these established precedents, this compound is expected to react with various aryl halides in the presence of a palladium catalyst and a suitable base to afford a range of substituted styryl derivatives. The conjugated diene system of the resulting products is a valuable structural motif in materials science and medicinal chemistry.
Coordination Chemistry and Ligand Development for Catalysis
Hydrazones, as a class of compounds, are well-known for their ability to act as versatile ligands in coordination chemistry due to the presence of both imine (-C=N-) and amine (-NH-) functionalities, which can coordinate to a wide array of transition metals. cenresinjournals.comresearchgate.netescholarship.org The resulting metal complexes have shown significant potential in various catalytic applications. researchgate.netescholarship.orgresearchgate.net
While specific studies on the coordination complexes of this compound are limited, the coordination behavior can be predicted based on related structures. Research on other cinnamaldehyde-derived hydrazones and other tosylhydrazones has demonstrated their capacity to form stable complexes with metals such as copper, nickel, cobalt, iron, and zinc. cenresinjournals.comresearchgate.net The coordination typically occurs through the nitrogen atoms of the hydrazone moiety, and in some cases, other donor atoms present in the molecule can also participate, leading to bidentate or multidentate ligands. researchgate.netescholarship.org
For example, a study on copper(II) complexes of Schiff bases derived from cinnamaldehyde and various hydrazides showed that the ligands coordinate to the copper ion, and the resulting complexes exhibit enhanced biological activity compared to the free ligands. bendola.com Another relevant study detailed the synthesis of a copper(II) complex with a tosylhydrazone ligand derived from 2-carboxybenzaldehyde. This complex was found to be an effective catalyst for the A3 coupling reaction of benzaldehyde, piperidine, and phenylacetylene, demonstrating the catalytic potential of such complexes.
The general structure of a metal complex with a hydrazone ligand can be depicted as follows, where 'M' represents a transition metal and 'L' represents other ligands in the coordination sphere:
| Ligand | Metal Ion | Catalytic Reaction | Reference |
|---|---|---|---|
| 2-Carboxybenzaldehyde-p-toluenesulfonyl hydrazone | Cu(II) | A3 Coupling Reaction | Tai, X.-S., et al. (2018) |
| Schiff bases of cinnamaldehyde and hydrazides | Cu(II), Ni(II), Co(II), Mn(II), Fe(II) | (Proposed for various catalytic applications) | Salawu, O. W., & Abdulsalam, A. O. (2020) cenresinjournals.com |
| Hydrazone ligands | Various transition metals | General catalysis (e.g., oxidation, reduction) | General review articles researchgate.netescholarship.org |
Given these findings, this compound is a promising candidate for the development of novel transition metal catalysts. The extended π-system of the cinnamaldehyde backbone can influence the electronic properties of the metal center upon coordination, potentially tuning its catalytic activity and selectivity for various organic transformations. The sulfonyl group might also play a secondary role in the coordination or stability of the resulting complexes. Further research into the synthesis and characterization of metal complexes of this compound is warranted to explore their full potential in catalysis.
Derivatization Strategies and Analogues of Cinnamaldehyde, P Tolylsulfonyl Hydrazone
Structural Modifications of the Cinnamaldehyde (B126680) Backbone in Tosylhydrazone Synthesis
The synthesis of Cinnamaldehyde, (p-tolylsulfonyl)hydrazone analogues often begins with modifications to the cinnamaldehyde core. Cinnamaldehyde itself is an α,β-unsaturated aldehyde, which provides multiple sites for chemical alteration, namely the phenyl ring, the aldehyde group, and the alkene bridge. semanticscholar.org The standard method for synthesizing tosylhydrazones involves the condensation reaction between an aldehyde or ketone and tosylhydrazine. wikipedia.org This reaction can be performed under solvent-free conditions, for instance, by grinding the reactants in a mortar and pestle, which is an environmentally friendly approach. nih.gov
Modifications to the cinnamaldehyde backbone primarily involve the introduction of various substituents onto the aromatic ring. These substituted cinnamaldehydes can then be reacted with p-toluenesulfonylhydrazide to yield the corresponding tosylhydrazone analogues. The synthesis of substituted cinnamaldehydes is a well-established area of organic chemistry. researchgate.net For example, methods like the Horner-Wadsworth-Emmons olefination reaction have been developed for the stereoselective synthesis of 2-aryl-substituted cinnamic acid esters, which can be precursors to the desired substituted cinnamaldehydes. cenresinjournals.com
The introduction of different functional groups on the phenyl ring of cinnamaldehyde can significantly influence the electronic properties and, consequently, the reactivity of the resulting tosylhydrazone. For instance, the presence of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring alters the electron density of the entire conjugated system. semanticscholar.org These changes can affect the reactivity of the hydrazone moiety in subsequent reactions, such as the Shapiro or Bamford-Stevens reactions. wikipedia.org
Below is a table of substituted cinnamaldehydes that can serve as precursors for the synthesis of this compound analogues.
| Precursor Compound | Substituent on Phenyl Ring | Potential Impact on Tosylhydrazone Analogue |
| 4-Methoxycinnamaldehyde | 4-Methoxy | Increased electron density in the conjugated system. |
| 4-Chlorocinnamaldehyde | 4-Chloro | Decreased electron density due to the inductive effect of chlorine. |
| 4-Nitrocinnamaldehyde | 4-Nitro | Significantly decreased electron density due to the strong electron-withdrawing nature of the nitro group. |
| 4-(Dimethylamino)cinnamaldehyde | 4-Dimethylamino | Strong electron-donating group, leading to increased electron density. uomustansiriyah.edu.iq |
| 2-Nitrocinnamaldehyde | 2-Nitro | Steric and electronic effects from the ortho-nitro group. semanticscholar.org |
| 3,4-Dichlorocinnamaldehyde | 3,4-Dichloro | Combined electron-withdrawing effects of two chlorine atoms. semanticscholar.org |
Variations of the Sulfonyl Moiety in Cinnamaldehyde Hydrazone Derivatives
Another key strategy for derivatization involves altering the sulfonyl hydrazide component that reacts with cinnamaldehyde. While p-toluenesulfonylhydrazide is commonly used, other sulfonyl hydrazides can be employed to generate a variety of cinnamaldehyde sulfonylhydrazone analogues. This allows for the investigation of how the nature of the sulfonyl group influences the properties and reactivity of the resulting molecule.
The general synthesis involves the condensation of cinnamaldehyde with a selected sulfonylhydrazide. The choice of the sulfonyl hydrazide introduces different steric and electronic environments around the hydrazone linkage. For example, replacing the p-tolyl group with a simple phenyl group (from benzenesulfonylhydrazide) or a methyl group (from methanesulfonylhydrazide) can impact the lipophilicity and crystal packing of the final compound.
A comparative study of different sulfonyl hydrazone derivatives of 4-pyridinecarboxaldehyde (B46228) revealed that the introduction of various functional groups on the phenyl ring of the benzenesulfonyl moiety did not significantly alter the antitumor activity of those specific compounds, suggesting that for certain biological activities, some level of substitution on the sulfonyl part is tolerated. rsc.org However, the aldehyde proton and the hydrazone proton alpha to the sulfonyl group were found to be essential for the activity in that particular study. rsc.org
The following table outlines some sulfonyl hydrazides that can be used to synthesize different cinnamaldehyde sulfonylhydrazone analogues.
| Sulfonyl Hydrazide | Resulting Hydrazone Moiety | Key Differences from p-Tolylsulfonylhydrazone |
| Benzenesulfonylhydrazide | Benzenesulfonylhydrazone | Lacks the methyl group on the phenyl ring, slightly reducing lipophilicity. |
| Methanesulfonylhydrazide | Methanesulfonylhydrazone | Aliphatic sulfonyl group, significantly different in steric and electronic properties compared to an aromatic sulfonyl group. |
| 4-Nitrobenzenesulfonylhydrazide | 4-Nitrobenzenesulfonylhydrazone | Contains a strong electron-withdrawing nitro group, which can significantly alter the reactivity of the hydrazone. |
| 4-Bromobenzenesulfonylhydrazide | 4-Bromobenzenesulfonylhydrazone | Introduces a halogen atom, which can participate in halogen bonding and alter electronic properties. |
Synthesis of Metal Complexes and Schiff Base Conjugates of Cinnamaldehyde Hydrazones
Cinnamaldehyde hydrazones, including the (p-tolylsulfonyl)hydrazone, are excellent ligands for the formation of metal complexes. cenresinjournals.combendola.comresearchgate.net These hydrazones can act as bidentate or tridentate ligands, coordinating with various transition metal ions through the nitrogen atom of the azomethine group and the oxygen or sulfur atoms of the hydrazone or sulfonyl moiety. semanticscholar.orguomustansiriyah.edu.iq
The synthesis of these metal complexes typically involves reacting the cinnamaldehyde hydrazone ligand with a metal salt (e.g., chlorides, acetates, or sulfates) in a suitable solvent like ethanol (B145695) or acetonitrile. cenresinjournals.combendola.com The resulting complexes often exhibit different geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand-to-metal ratio. cenresinjournals.com For instance, research has shown the synthesis of Cu(II), Ni(II), Mn(II), Co(II), and Fe(II) complexes with ligands derived from the condensation of cinnamaldehyde hydrazone with different benzaldehydes. cenresinjournals.com In these cases, the ligands were found to form complexes in a 1:2 metal-to-ligand ratio, with an octahedral geometry proposed for the metal complexes. cenresinjournals.com
Similarly, Schiff base conjugates of cinnamaldehyde can be synthesized by reacting cinnamaldehyde with various primary amines, including amino acids or other hydrazides. bendola.comnih.gov These Schiff bases can then be used as ligands to form metal complexes. For example, new hydrazone Schiff base ligands were synthesized from the condensation of cinnamaldehyde with hydrazides like benzhydrazide and isoniazid, which were then reacted with copper(II) ions to form Schiff base metal complexes. bendola.com These complexes showed enhanced antibacterial activity compared to the parent ligands. bendola.com
The table below summarizes some of the metal complexes and Schiff base conjugates derived from cinnamaldehyde hydrazones.
| Ligand (Schiff Base) | Metal Ion | Resulting Complex |
| Cinnamaldehyde Benzhydrazone | Copper(II) | [Cu(Cinnamaldehyde Benzhydrazone)₂] |
| Cinnamaldehyde Isonicotinoylhydrazone | Copper(II) | [Cu(Cinnamaldehyde Isonicotinoylhydrazone)₂] |
| Cinnamaldehyde- (2-chloro, 3-methoxy benzylidene)-hydrazide | Copper(II), Nickel(II), Cobalt(II), Manganese(II), Iron(II) | [M(Ligand)₂] where M = Cu, Ni, Co, Mn, Fe |
| N(cinnamalidene) leucine | Chromium(III), Iron(III) | [M(Ligand)₂]Cl or [M(Ligand)₂]NO₃ |
| N(cinnamalidene) phenylalanine | Chromium(III), Iron(III) | [M(Ligand)₂]Cl or [M(Ligand)₂]NO₃ |
Systematic Studies on Structure-Reactivity Relationships in this compound Analogues
Systematic studies, particularly Quantitative Structure-Activity Relationship (QSAR) analyses, are crucial for understanding how the structural features of this compound analogues correlate with their chemical reactivity or biological activity. nih.govnih.govmdpi.com These studies help in the rational design of new derivatives with enhanced properties.
For cinnamaldehyde analogues, QSAR studies have been conducted to explore their activity as inhibitors of various enzymes. For example, a 3D-QSAR study on 59 cinnamaldehyde analogues as Farnesyl Protein Transferase (FPTase) inhibitors revealed that steric and electrostatic properties are key determinants of their inhibitory activity. nih.govresearchgate.net The models generated from such studies can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts. nih.gov
In the context of antibacterial agents, QSAR models have been developed for cinnamaldehyde-amino acid Schiff base compounds. nih.govresearchgate.net These studies have shown that the antibacterial activity is significantly affected by parameters such as the polarity and the minimum atomic state energy for a hydrogen atom. nih.gov Based on these models, new compounds with potentially superior antibacterial activity can be designed and synthesized. nih.govresearchgate.net
The following table summarizes key findings from structure-reactivity relationship studies on cinnamaldehyde analogues and related hydrazones.
| Study Type | Compound Class | Key Findings on Structure-Reactivity Relationship | Reference(s) |
| 3D-QSAR | Cinnamaldehyde analogues as FPTase inhibitors | Steric and electrostatic fields are the main contributors to the inhibitory activity. | nih.govresearchgate.net |
| QSAR | Cinnamaldehyde-amino acid Schiff bases as antibacterial agents | Antibacterial activity is influenced by polarity and the minimum net atomic charge for a hydrogen atom. | nih.govresearchgate.net |
| Structure-Activity Relationship | Cinnamaldehyde analogues as quorum sensing inhibitors | An α,β-unsaturated acyl group, a hydrophobic moiety, and a partial negative charge are critical for activity. | semanticscholar.org |
| QSAR | Cinnamaldehyde analogues against wood-decaying fungi | The minimum net atomic charge for a hydrogen atom is a statistically significant descriptor for antifungal activity. | mdpi.com |
| Structure-Activity Relationship | Arylsulfonylhydrazones of 4-pyridinecarboxaldehyde as antineoplastic agents | The aldehyde proton and the hydrazone proton alpha to the sulfonyl group are essential for activity. | rsc.org |
Advanced Spectroscopic and Structural Elucidation Techniques for Cinnamaldehyde, P Tolylsulfonyl Hydrazone
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For Cinnamaldehyde (B126680), (p-tolylsulfonyl)hydrazone, both ¹H and ¹³C NMR are essential for a complete assignment of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of Cinnamaldehyde, (p-tolylsulfonyl)hydrazone is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and p-tolyl groups, the vinylic protons of the cinnamaldehyde moiety, the azomethine proton, and the methyl protons of the tosyl group. The chemical shifts and coupling constants are indicative of the electronic environment and spatial relationships of these protons.
A patent mentioning the synthesis of related compounds provides a reference for the azomethine proton, showing a signal at approximately 8.00 ppm. mcmaster.ca The vinylic protons of the cinnamaldehyde fragment typically appear in the range of 6.5 to 7.5 ppm, with their coupling constants providing information about the stereochemistry of the double bond. The aromatic protons will resonate in the region of 7.0 to 8.0 ppm. The methyl group on the p-tolyl ring would appear as a singlet around 2.4 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the phenyl and p-tolyl groups will appear in the aromatic region (120-150 ppm). The carbonyl carbon of the original cinnamaldehyde is replaced by an azomethine carbon (C=N), which is expected to resonate in a similar downfield region. The methyl carbon of the tosyl group will have a characteristic signal in the aliphatic region (around 21 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (Tosyl) | ~2.4 (s) | ~21 |
| Vinylic Protons | 6.5 - 7.5 (m) | 120 - 145 |
| Aromatic Protons (Phenyl & Tolyl) | 7.0 - 8.0 (m) | 125 - 145 |
| Azomethine Proton | ~8.0 (d) | ~150 |
| NH Proton | Broad singlet, variable | N/A |
Note: These are predicted values based on known data for similar structures. "s" denotes a singlet, "d" a doublet, and "m" a multiplet.
Analysis via Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the N-H, C=N, S=O, C=C, and aromatic C-H bonds. The absence of a strong carbonyl (C=O) absorption from the parent cinnamaldehyde is a key indicator of successful hydrazone formation.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H | 3200 - 3400 (broad) | Stretching |
| Aromatic C-H | 3000 - 3100 (sharp) | Stretching |
| C=N (Imine) | 1620 - 1680 (medium to weak) | Stretching |
| C=C (Alkene & Aromatic) | 1450 - 1600 (variable) | Stretching |
| S=O (Sulfonyl) | 1300 - 1350 and 1140 - 1180 (strong) | Asymmetric and Symmetric Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation in this compound, encompassing the phenyl ring, the propenylidene chain, the azomethine group, and the p-tolylsulfonyl moiety, is expected to result in strong UV absorption. Studies on similar α,β-unsaturated hydrazones have shown significant molar extinction coefficients. researchgate.net The UV-Vis spectrum, available through databases like SpectraBase, is a key piece of spectral information. researchgate.net
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 300.4 g/mol . researchgate.net
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 300. The fragmentation pattern would likely involve cleavage at the bonds adjacent to the sulfonyl group and within the cinnamylidene chain. Common fragmentation pathways for aromatic tosylhydrazones include the loss of the tolyl group, the sulfonyl group, and cleavage of the N-N bond. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, which is essential for detailed fragmentation analysis. researchgate.net
Proposed Fragmentation Pathways:
Loss of the tosyl radical: [M - C₇H₇SO₂]⁺
Loss of the p-tolyl group: [M - C₇H₇]⁺
Cleavage of the N-N bond: leading to fragments corresponding to the cinnamaldehyde imine and the p-toluenesulfonyl radical.
Fragmentation of the cinnamylidene chain: producing characteristic aromatic ions such as the tropylium (B1234903) ion (m/z 91). youtube.com
X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and stereochemistry. While no specific crystal structure for this compound is publicly available, studies on other hydrazone derivatives provide valuable insights. mdpi.commdpi.com
A crystallographic study would definitively establish the (E/Z) configuration of the C=C and C=N double bonds. For instance, X-ray analysis of a DNP-derived hydrazone of benzophenone (B1666685) showed a C=N bond length of 128 pm and an N-N bond length of 138 pm. wikipedia.org Similar studies on α,β-unsaturated hydrazones have confirmed their molecular geometry and intermolecular interactions in the solid state. researchgate.net Such data would be crucial for understanding the precise three-dimensional structure and packing of this compound.
Advanced Spectroscopic Methods for Conformational Analysis and Isomer Differentiation
The presence of multiple rotatable bonds and the potential for isomerism around the C=C and C=N double bonds make the conformational analysis of this compound a complex but important area of study. Advanced spectroscopic methods, particularly 2D NMR techniques, are invaluable for this purpose.
Isomerism: The molecule can exist as different stereoisomers (E/Z isomers) with respect to the C=C and C=N double bonds. The relative stability of these isomers can be influenced by steric and electronic factors. The formation of E/Z isomers in unsymmetrical ketones is a known phenomenon that can complicate NMR analysis. uclm.es
Conformational Analysis using 2D NMR:
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can identify protons that are close in space, providing crucial information for determining the preferred conformation and differentiating between isomers.
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate proton and carbon signals, aiding in the unambiguous assignment of the NMR spectra, which is a prerequisite for detailed conformational studies.
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict the most stable conformers and to help interpret the spectroscopic results. uclm.es
Computational and Theoretical Investigations of Cinnamaldehyde, P Tolylsulfonyl Hydrazone
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Preferences
Density Functional Theory (DFT) is a predominant computational method used to investigate the three-dimensional structure and conformational possibilities of molecules like Cinnamaldehyde (B126680), (p-tolylsulfonyl)hydrazone. nih.govaps.org
In practice, the initial geometry of the molecule for calculations is often derived from experimental data like X-ray crystallography. nih.gov Researchers then employ DFT methods, commonly using Becke's three-parameter hybrid exchange-correlation functional (B3LYP) paired with a basis set such as 6-31G(d,p), to perform geometry optimization in the gas phase. nih.govnih.gov This process mathematically determines the lowest energy arrangement of the atoms, yielding optimized bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents a minimum on the potential energy surface, which can be confirmed by ensuring there are no negative (imaginary) vibrational frequencies. nih.gov
For Cinnamaldehyde, (p-tolylsulfonyl)hydrazone, key conformational preferences arise from the rotation around single bonds, such as the N-N bond of the hydrazone and the S-N bond of the tosyl group. DFT calculations can map the energy landscape associated with these rotations to identify the most stable conformers and the energy barriers between them. The calculations for similar hydrazone derivatives have shown that the molecules are often not planar, with significant twisting observed between different functional groups. nih.gov
Table 1: Illustrative Calculated Geometrical Parameters for a Hydrazone Derivative This table presents typical data obtained from DFT/B3LYP calculations for hydrazone structures, providing an example of the parameters that would be determined for this compound.
| Parameter | Representative Value |
| Bond Lengths (Å) | |
| S=O | 1.45 |
| N-N | 1.37 |
| C=N | 1.29 |
| Bond Angles (°) ** | |
| O-S-O | 120.5 |
| C-S-N | 107.5 |
| Dihedral Angles (°) ** | |
| C-C-N=N | 178.9 |
Note: These values are illustrative and based on general findings for similar hydrazone compounds. Specific values for this compound require dedicated computational analysis.
Prediction and Correlation of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations are indispensable for the prediction and interpretation of various spectroscopic data. grafiati.com For this compound, these calculations help assign experimental spectra, including vibrational, electronic, and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectroscopy (FTIR and Raman): DFT calculations can compute the fundamental vibrational modes of the molecule. nih.gov The calculated vibrational frequencies, however, are often systematically higher than experimental values due to the harmonic approximation used in the models. To improve accuracy and facilitate comparison with experimental data, these computed frequencies are typically multiplied by a scaling factor, such as 0.961. nih.gov This allows for a more reliable assignment of the bands observed in the FTIR and Raman spectra to specific molecular motions, like the characteristic C=N and S=O stretching vibrations. nih.gov
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov The theoretical chemical shifts are then compared with experimental results to confirm the molecular structure and assign each signal to a specific atom in the molecule. nih.govresearchgate.net
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. These calculations yield the maximum absorption wavelengths (λmax) and help in assigning the observed electronic transitions, such as π→π* and n→π*, which are characteristic of the conjugated systems within the molecule.
Elucidation of Reaction Mechanisms and Transition State Structures through Computational Modeling
Computational modeling provides a window into the dynamics of chemical reactions, allowing for the detailed study of reaction mechanisms involving this compound. Tosylhydrazones are well-known precursors in important organic reactions like the Shapiro and Bamford-Stevens reactions, which proceed through the formation of reactive intermediates.
Using DFT, the entire potential energy surface of a reaction can be mapped out. This involves locating and optimizing the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, a key parameter that governs the reaction rate. By comparing the activation energies of different potential pathways, chemists can determine the most plausible reaction mechanism. For example, in the thermal decomposition of a tosylhydrazone, computational studies can model the transition state for the elimination of the tosyl group to form a diazo intermediate, which subsequently loses nitrogen gas to generate a carbene.
Electronic Structure Analysis and Reactivity Prediction of this compound
An analysis of the electronic structure of a molecule is fundamental to understanding its chemical reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies a more reactive molecule.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atoms of the hydrazone moiety, identifying them as likely sites for interaction with electrophiles.
Applications of Cinnamaldehyde, P Tolylsulfonyl Hydrazone in Chemical Synthesis and Materials Science
Cinnamaldehyde (B126680), (p-tolylsulfonyl)hydrazone as a Pivotal Synthetic Building Block
The reactivity of the tosylhydrazone group, particularly in the context of the conjugated backbone of cinnamaldehyde, renders this compound a powerful tool for the synthesis of various organic structures. It serves as a stable and easily accessible precursor for the generation of reactive intermediates, which can then be elaborated into a wide array of hydrocarbons and complex molecular architectures.
Precursor for Olefinic and Saturated Hydrocarbons
Cinnamaldehyde, (p-tolylsulfonyl)hydrazone is a well-established precursor for the synthesis of olefinic hydrocarbons, primarily through base-mediated elimination reactions such as the Shapiro and Bamford-Stevens reactions. These reactions proceed via the in situ generation of a vinyldiazo species, which subsequently extrudes nitrogen gas to form a vinyl anion or a carbene, respectively. These reactive intermediates can then undergo further reactions to yield alkenes.
In the Shapiro reaction, treatment of the tosylhydrazone with two equivalents of a strong base, typically an organolithium reagent like n-butyllithium, generates a vinyllithium (B1195746) species. nih.govjptcp.com Quenching this intermediate with a proton source affords the corresponding olefin. For this compound, this reaction provides a pathway to 1-phenyl-1,3-butadiene, a conjugated diene of significant interest in polymer chemistry and as a building block in organic synthesis. nih.gov While specific yield data for the Shapiro reaction of this compound is not extensively reported in readily available literature, the general effectiveness of this reaction on α,β-unsaturated tosylhydrazones is well-documented. whiterose.ac.uknih.gov
The Bamford-Stevens reaction, on the other hand, typically employs a weaker base (e.g., sodium methoxide) and can proceed through either a carbocationic or a carbenic pathway depending on the solvent system. nih.govnih.govmdpi.comorgsyn.org In aprotic solvents, the reaction favors the formation of a carbene intermediate, which can then rearrange to form the alkene. nih.govmdpi.com The general transformation of tosylhydrazones to alkenes is a cornerstone of organic synthesis. orgsyn.org
Furthermore, the tosylhydrazone functionality can be reduced to yield saturated hydrocarbons. Reagents such as sodium borohydride (B1222165) are known to reduce tosylhydrazones to the corresponding alkanes, providing a method for the complete removal of the carbonyl functionality from the original cinnamaldehyde. lookchem.com
Table 1: Olefin Synthesis from Tosylhydrazones
| Reaction Name | Base | Intermediate | Primary Product | Ref. |
| Shapiro Reaction | 2 equiv. Organolithium | Vinyllithium | Alkene | nih.govjptcp.com |
| Bamford-Stevens Reaction | Alkoxides (e.g., NaOMe) | Carbene/Carbocation | Alkene | nih.govmdpi.com |
Intermediate in the Construction of Complex Organic Architectures
The utility of this compound extends beyond the synthesis of simple hydrocarbons. The reactive intermediates generated from this compound can participate in a variety of carbon-carbon bond-forming reactions, enabling the construction of intricate molecular frameworks. For instance, the vinyllithium species generated in the Shapiro reaction can be trapped with various electrophiles, not just a proton, to introduce new functional groups and build up molecular complexity. nih.gov
While direct examples of the use of this compound in the total synthesis of complex natural products are not prominently featured in the reviewed literature, the application of the Shapiro reaction in such endeavors is well-established, as seen in the Nicolaou Taxol total synthesis. nih.gov The analogous reactivity of this compound suggests its potential as a key intermediate in the synthesis of complex molecules containing the 1-phenyl-1,3-butadienyl moiety.
Furthermore, tosylhydrazones can serve as precursors to nitrile imines, which are highly reactive 1,3-dipoles. These can undergo cycloaddition reactions to form heterocyclic structures. rsc.org Although not specifically demonstrated for the title compound, this reactivity opens up avenues for its use in the synthesis of pyrazole (B372694) and other nitrogen-containing heterocycles.
Integration of this compound in Catalytic Systems and Reagent Design
The inherent reactivity of the hydrazone and the electronic properties of the cinnamaldehyde backbone make this compound a candidate for use in various catalytic processes, both as a substrate that can be activated by a catalyst and as a ligand or ligand precursor for metal-catalyzed transformations.
Role in Organocatalytic Processes and Metal-Free Transformations
Recent advancements in organic synthesis have focused on the development of metal-free catalytic systems. Tosylhydrazones have been employed in metal-free carbon-carbon bond-forming reactions. For example, the coupling of tosylhydrazones with boronic acids to form new C-C bonds has been reported, proceeding without the need for a transition metal catalyst. nih.gov This type of transformation, when applied to this compound, could provide a novel, milder route to substituted phenylbutadiene derivatives.
Hydrazones can also be activated by organocatalysts. For instance, the vinylogous reactivity of hydrazones derived from heteroaromatic aldehydes has been exploited in asymmetric Friedel-Crafts-type alkylations. rsc.org This suggests that the conjugated system in this compound could be amenable to similar organocatalytic activation, enabling enantioselective functionalization. Additionally, aniline (B41778) has been shown to catalyze hydrazone formation and transimination, highlighting the potential for nucleophilic catalysis in reactions involving this functional group. nih.gov
Development as Ligands or Ligand Precursors in Metal Catalysis
The nitrogen atoms of the hydrazone moiety possess lone pairs of electrons that can coordinate to metal centers, making this compound a potential ligand in coordination chemistry and metal-catalyzed reactions. The extended π-system of the cinnamaldehyde backbone can also participate in metal binding.
While the direct use of this compound as a ligand is not extensively documented, the coordination chemistry of similar hydrazone-containing ligands is a rich field of study. researchgate.netresearchgate.net Hydrazone complexes of transition metals have been investigated for their catalytic activities in various transformations. researchgate.net For example, a study on hydrazonido titanium complexes included a derivative of cinnamaldehyde phenylhydrazone, demonstrating the ability of the cinnamaldehyde-derived backbone to participate in metal coordination and subsequent insertion reactions. nih.gov This suggests that this compound could also form stable complexes with various transition metals, potentially leading to novel catalysts with unique reactivity and selectivity. The synthesis of metal complexes with hydrazone ligands derived from cinnamaldehyde has been reported, indicating the feasibility of creating such coordination compounds. mdpi.com
Utility in Advanced Materials and Analytical Technologies
The chemical properties of this compound also lend themselves to applications in materials science and analytical chemistry. The ability of the hydrazone group to participate in polymerization reactions and its potential as a chromogenic or fluorogenic moiety are of particular interest.
Recent research has explored the incorporation of cinnamaldehyde into polymers to impart specific functionalities. mdpi.comnih.gov While these studies often utilize a direct linkage of cinnamaldehyde to a polymer backbone, the (p-tolylsulfonyl)hydrazone derivative offers a stable, yet potentially cleavable, linker. The hydrazone bond can be designed to be stimuli-responsive, for example, cleaving under acidic conditions. polimi.it This could allow for the development of drug delivery systems or other smart materials where the release of a payload is triggered by a change in pH.
In the realm of analytical technologies, hydrazones are known to be useful reagents for the detection and characterization of carbonyl compounds. lookchem.com Furthermore, hydrazone-based compounds have been developed as chemosensors for the detection of various analytes, including metal ions and anions. researchgate.net The conjugated system of this compound could give rise to chromophoric or fluorophoric properties upon binding to a target analyte, making it a candidate for the development of new chemical sensors.
Incorporation into Polymeric Matrices and Soft Materials
The integration of active chemical compounds into polymeric matrices is a widely utilized strategy to develop functional materials with tailored properties. While direct studies on the incorporation of this compound into polymers are not extensively documented, the general principles of conjugating cinnamaldehyde and its derivatives through hydrazone linkages provide a clear pathway for such applications.
The formation of a hydrazone bond is a common method for attaching cinnamaldehyde to polymer backbones. This typically requires the polymer to be chemically modified to introduce hydrazine (B178648) groups. For instance, polymers like hyaluronic acid and poly(itaconic acid) can be functionalized with reagents such as adipic acid dihydrazide or hydrazine hydrate (B1144303) to make them suitable for reaction with the aldehyde group of cinnamaldehyde. This results in a polymer-cinnamaldehyde conjugate with a stable, yet potentially reversible, hydrazone linkage. This stimuli-responsive nature can be advantageous in creating "smart" materials that release the active compound under specific environmental conditions.
The incorporation of cinnamaldehyde derivatives into polymeric matrices, such as those made from poly(lactic acid) (PLA), chitosan, and poly(vinyl alcohol) (PVA), is often achieved through techniques like solvent casting, electrospinning, or melt extrusion. These methods allow for the encapsulation of the compound within the polymer structure, leading to the development of materials with enhanced properties, such as improved antioxidant or antimicrobial activity.
Development for Sensing and Detection Applications (e.g., metal ion detection, chemical probes)
Hydrazone derivatives of cinnamaldehyde have shown significant promise in the development of chemical sensors, particularly for the detection of metal ions. The hydrazone group, with its nitrogen and oxygen donor atoms, can act as a chelating site for metal ions, leading to a detectable change in the compound's photophysical properties, such as color or fluorescence.
Recent research has demonstrated the potential of Schiff bases and hydrazones derived from cinnamaldehyde and related structures for the selective and sensitive detection of various metal ions. For example, a Schiff base sensor synthesized from a cinnamaldehyde moiety exhibited high selectivity and sensitivity towards silver (Ag⁺) and iron (Fe³⁺) ions. The interaction between the sensor and the metal ions resulted in the formation of complexes, leading to observable changes in the sensor's properties. The limit of detection (LOD) for Ag⁺ was found to be 0.026 µM, and for Fe³⁺, it was 0.028 µM.
Similarly, a fluorescent probe based on a p-toluenesulfonyl hydrazide appended phenothiazine (B1677639) Schiff base was developed for the selective detection of copper (Cu²⁺) and iron (Fe³⁺) ions. This sensor displayed a distinct color change in the presence of Cu²⁺ ions and had a detection limit of 1.25 x 10⁻⁸ M. Another study focused on an acyl hydrazone derivative of 4-dimethylaminocinnamaldehyde (B146742) as a detector for lead (Pb²⁺) and biothiols.
The development of hydrazone-based colorimetric chemosensors has also been successful in detecting other toxic metals. A novel dicyanomethylene dihydrofuran hydrazone (DCDHFH) was synthesized for the detection of cadmium (Cd²⁺) ions in aqueous media. This sensor showed a distinct color change from yellow to red in the presence of Cd²⁺, with a detection range of 10–250 ppm.
The table below summarizes the findings of various studies on hydrazone-based sensors for metal ion detection.
| Sensor Type | Target Ion(s) | Limit of Detection (LOD) | Detection Method |
| Cinnamaldehyde-based Schiff base | Ag⁺, Fe³⁺ | 0.026 µM (Ag⁺), 0.028 µM (Fe³⁺) | Spectroscopic changes |
| p-Toluenesulfonyl hydrazide appended phenothiazine Schiff base | Cu²⁺, Fe³⁺ | 1.25 x 10⁻⁸ M (Cu²⁺) | Colorimetric and fluorescence-off |
| Acyl hydrazone of 4-dimethylaminocinnamaldehyde | Pb²⁺, biothiols | Not specified | Not specified |
| Dicyanomethylene dihydrofuran hydrazone (DCDHFH) | Cd²⁺ | 10–250 ppm | Colorimetric |
These findings underscore the potential of this compound and related compounds as versatile platforms for the development of sensitive and selective chemical probes for environmental and biological monitoring.
Future Research Directions and Emerging Paradigms for Cinnamaldehyde, P Tolylsulfonyl Hydrazone Chemistry
Discovery of Novel and Sustainable Synthetic Routes
The classical synthesis of tosylhydrazones involves the condensation of an aldehyde or a ketone with p-toluenesulfonylhydrazide, often with acid catalysis. While effective, this method can sometimes require elevated temperatures and the use of organic solvents. Future research should prioritize the development of more sustainable and efficient synthetic protocols for Cinnamaldehyde (B126680), (p-tolylsulfonyl)hydrazone.
One promising avenue is the exploration of mechanochemical methods. Grinding an aromatic aldehyde with 4-methylbenzenesulfonohydrazide (B56588) in a mortar and pestle has been shown to produce the corresponding N-tosylhydrazone rapidly and in high yield under solvent-free conditions. The application of this technique to cinnamaldehyde would offer a greener alternative to traditional solution-phase synthesis, minimizing solvent waste and energy consumption.
Furthermore, the development of catalytic methods for tosylhydrazone formation would be a significant advancement. While the uncatalyzed reaction often proceeds readily, the use of catalysts could enhance reaction rates, improve yields, and broaden the substrate scope to include less reactive carbonyl compounds. Investigating the utility of various Lewis and Brønsted acids, as well as organocatalysts, for the synthesis of Cinnamaldehyde, (p-tolylsulfonyl)hydrazone could lead to more robust and environmentally benign procedures.
| Synthetic Approach | Potential Advantages |
| Mechanochemistry | Solvent-free, reduced waste, potentially faster reaction times. |
| Catalytic Methods | Increased reaction rates, lower reaction temperatures, broader substrate scope. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, ease of scalability. |
Unveiling New Reactivity Patterns and Synthetic Utilities
The reactivity of tosylhydrazones is dominated by the Shapiro and Bamford-Stevens reactions, which provide a powerful means of converting carbonyl compounds into alkenes. quimicaorganica.orgwikipedia.orgrsc.org The Bamford-Stevens reaction of this compound has been reported to yield 3-phenylpropene. yale.edu This reaction proceeds through the formation of a diazo compound intermediate, which can then decompose to a carbene or a carbocation depending on the solvent system. quimicaorganica.orgadichemistry.comjk-sci.com
Future research should delve deeper into the nuanced reactivity of this compound. The conjugated double bond in the cinnamaldehyde backbone introduces additional complexity and potential for novel transformations. For instance, investigating the regioselectivity of the Shapiro reaction, which utilizes strong bases like organolithium reagents, could lead to the selective formation of different vinyllithium (B1195746) intermediates, offering access to a variety of functionalized products. wikipedia.orgunirioja.esslideshare.netyoutube.com
Beyond these classical transformations, the exploration of transition-metal-catalyzed cross-coupling reactions of this compound represents a significant frontier. Tosylhydrazones can serve as precursors to in situ generated diazo compounds, which can then participate in a wide range of catalytic cycles. Investigating the use of palladium, rhodium, copper, and other transition metals could unlock new carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the synthetic utility of this versatile building block.
Table of Potential Reactions:
| Reaction Type | Reagents | Potential Products |
| Bamford-Stevens | NaOMe, heat | 3-Phenylpropene yale.edu |
| Shapiro Reaction | 2 equiv. n-BuLi | Vinyllithium species |
| Cross-Coupling | Transition metal catalyst, coupling partner | Functionalized styrenes and related structures |
| Cycloadditions | Dienophile/Dipolarophile | Cyclic and heterocyclic compounds |
Expansion into Green Chemistry Applications and Waste Minimization Strategies
The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Future research on this compound should be guided by these principles.
As mentioned, the adoption of solvent-free synthetic methods like mechanochemistry is a key step towards greener synthesis. yale.edu Additionally, exploring the use of water or other environmentally benign solvents for the synthesis and reactions of this compound would be highly beneficial.
A critical aspect of waste minimization is the development of catalytic and atom-economical reactions. The use of this compound in catalytic cycles, where it is converted into a reactive intermediate that is consumed in the main reaction, is a prime example of an atom-economical process. Future work should focus on designing new catalytic transformations that utilize this reagent efficiently, minimizing the formation of stoichiometric byproducts.
Advanced Integrated Experimental and Computational Approaches for Mechanistic Understanding
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling the selectivity of chemical transformations. Future investigations into the chemistry of this compound should employ a synergistic approach that combines experimental studies with advanced computational modeling.
For instance, Density Functional Theory (DFT) calculations can provide valuable insights into the transition states and intermediates of the Shapiro and Bamford-Stevens reactions of this compound. rsc.orgunirioja.es Such studies could help to elucidate the factors that govern the regioselectivity of these reactions and predict the outcome of new transformations.
Experimental techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of reactions in real-time, providing valuable data to validate and refine computational models. The combination of these experimental and theoretical approaches will be instrumental in unraveling the intricate mechanistic details of reactions involving this compound.
Synergistic Research at the Interface of Organic Chemistry and Materials Science
The unique chemical structure of this compound, with its aromatic rings and reactive hydrazone functionality, makes it an intriguing candidate for applications in materials science. Future research should explore the potential of this compound as a building block for the synthesis of novel polymers and functional materials.
For example, the tosylhydrazone moiety could be incorporated into polymer backbones or as pendant groups. The subsequent transformation of this group via the Shapiro or Bamford-Stevens reaction could then be used to crosslink the polymer chains or to introduce new functional groups, thereby tuning the material's properties.
Furthermore, the conjugated system of this compound suggests that it may possess interesting photophysical properties. Investigating its fluorescence or phosphorescence characteristics could lead to its use in the development of new organic light-emitting diodes (OLEDs), sensors, or photofunctional materials. The interface between organic synthesis and materials science offers a rich landscape for the discovery of new applications for this versatile molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for cinnamaldehyde (p-tolylsulfonyl)hydrazone, and how can purification challenges be addressed?
- Methodological Answer : The compound is typically synthesized via condensation of cinnamaldehyde with p-toluenesulfonyl hydrazine under acidic conditions. A key challenge is stabilizing the hydrazone during purification due to its sensitivity to heat and light. Column chromatography using silica gel with a gradient elution (e.g., hexane/ethyl acetate) is recommended for isolation. However, decomposition during recrystallization may occur, as observed in analogous hydrazones . Alternative approaches include low-temperature crystallization or lyophilization to preserve structural integrity.
Q. How can decomposition during thermal characterization (e.g., melting point determination) be mitigated?
- Methodological Answer : Thermal decomposition is common in hydrazones due to weak N–N bonds. Instead of traditional melting point apparatus, differential scanning calorimetry (DSC) under inert atmospheres (N₂/Ar) provides more reliable thermal profiles. For qualitative analysis, UV-Vis spectroscopy (ε-hydrazone at 280 nm and 370 nm) or colorimetric RGB analysis of hydrazone derivatives can serve as proxies . For example, cinnamaldehyde hydrazone exhibits distinct RGB values (e.g., #AF6D21 for red-orange solids), which correlate with conjugation effects .
Q. What spectroscopic techniques are most effective for characterizing cinnamaldehyde (p-tolylsulfonyl)hydrazone?
- Methodological Answer :
- IR Spectroscopy : Key peaks include ν(N–H) at ~3200 cm⁻¹, ν(C=N) at ~1600 cm⁻¹, and sulfonyl group vibrations (S=O) at 1350–1150 cm⁻¹ .
- NMR : ¹H NMR shows resonances for the aromatic protons of the p-tolylsulfonyl group (δ 7.2–7.8 ppm) and the cinnamaldehyde α,β-unsaturated system (δ 6.5–7.5 ppm). ¹³C NMR confirms the hydrazone C=N bond at ~150 ppm .
- UV-Vis : Strong absorbance at λₘₐₓ ~370 nm (ε = 22,000 M⁻¹cm⁻¹) due to the conjugated hydrazone system .
Advanced Research Questions
Q. What mechanistic insights explain double-bond migration during the reduction of cinnamaldehyde (p-tolylsulfonyl)hydrazone?
- Methodological Answer : Reduction with agents like NaBH₄ or catalytic hydrogenation proceeds via iminium ion intermediates. The p-tolylsulfonyl group stabilizes the intermediate, enabling hydride attack at the β-position, leading to double-bond migration. This results in allylic products (e.g., 3-phenyl-1-propene) with >95% yield . Computational studies (e.g., DFT) can model transition states to validate migratory pathways .
Q. How do computational studies enhance understanding of the electronic structure and reactivity of this hydrazone?
- Methodological Answer : Ab initio SCF calculations and density functional theory (DFT) reveal electron distribution in the hydrazone’s π-system. The sulfonyl group withdraws electron density, polarizing the C=N bond and enhancing electrophilicity. Electrochemical studies (cyclic voltammetry) further quantify redox potentials, showing reversible oxidation at +0.8 V (vs. Ag/AgCl) due to radical cation formation .
Q. What strategies resolve contradictions in experimental data, such as discrepancies between theoretical and observed melting points?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Orthogonal validation using HPLC-MS (to check purity) and powder XRD (to identify crystalline phases) is critical. For example, cinnamaldehyde hydrazone’s theoretical melting point (267°C) deviates from experimental observations due to decomposition; here, thermogravimetric analysis (TGA) under controlled atmospheres clarifies decomposition thresholds .
Q. How can this hydrazone be applied in spectrophotometric metal ion detection?
- Methodological Answer : The hydrazone’s chelating ability enables selective detection of transition metals. For Ru(III), derivative spectrophotometry (1st or 2nd order) at λₘₐₓ = 450–500 nm achieves detection limits of ~0.1 ppm. Optimization involves pH adjustment (e.g., acetate buffer at pH 5.0) and masking agents (e.g., EDTA for interfering ions) . Calibration curves linear up to 50 ppm (R² > 0.99) have been reported .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
